molecular formula C18H23FN2O2S2 B2453071 4-fluoro-3-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953231-74-8

4-fluoro-3-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2453071
CAS No.: 953231-74-8
M. Wt: 382.51
InChI Key: CVQXHZKHOLJKSF-UHFFFAOYSA-N
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Description

Compounds like this one typically belong to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of the corresponding benzenesulfonyl chloride with the appropriate amine. The reaction is typically performed in the presence of a base .


Molecular Structure Analysis

The molecular structure of such compounds typically consists of a benzene ring substituted with a sulfonamide group and other functional groups. The exact structure would depend on the positions and types of these substituents .


Chemical Reactions Analysis

Benzenesulfonamides can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, or they can undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Corrosion Inhibition and Material Protection

Research has indicated that derivatives of piperidine, which share structural similarities with the specified compound, have been investigated for their corrosion inhibition properties on metals such as iron. These studies involve quantum chemical calculations and molecular dynamics simulations to evaluate the adsorption behaviors and inhibition efficiencies, suggesting potential applications in material protection and corrosion prevention (Kaya et al., 2016).

Enzyme Inhibition for Therapeutic Applications

Several studies have focused on the synthesis and biological evaluation of benzenesulfonamides, including compounds structurally related to the given chemical, as inhibitors of enzymes like phospholipase A2 and carbonic anhydrases. These enzymes are targets for the treatment of various conditions, including inflammation and cancer. The research demonstrates the potential of these compounds in developing new therapeutic agents, highlighting their selectivity and potency against specific enzyme isoforms (Oinuma et al., 1991), (Alafeefy et al., 2015).

Photodynamic Therapy for Cancer Treatment

Research into the development of new photosensitizers for photodynamic therapy (PDT) has involved compounds related to the one . These studies aim to synthesize and characterize new derivatives that exhibit high singlet oxygen quantum yields, crucial for effective PDT in cancer treatment. The findings indicate that certain benzenesulfonamide derivatives could serve as potent photosensitizers, offering a promising avenue for advancing cancer therapy technologies (Pişkin et al., 2020).

Selective Inhibition of Cancer-Associated Enzymes

The development of selective inhibitors for cancer-associated enzymes such as human carbonic anhydrase IX and XII has also been a significant area of research involving benzenesulfonamides. These studies have led to the identification of compounds that exhibit selective inhibitory activity, providing a foundation for the design of new anticancer drugs that target tumor microenvironment-specific enzymes. This research underscores the potential of benzenesulfonamide derivatives in the development of targeted cancer therapies (Gul et al., 2018).

Mechanism of Action

While the mechanism of action would depend on the specific biological target, many benzenesulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

Safety and Hazards

Like all chemicals, benzenesulfonamides should be handled with care. They could potentially cause irritation to the skin and eyes, and ingestion or inhalation should be avoided .

Future Directions

Future research on benzenesulfonamides could involve the development of new synthetic methods, the exploration of their reactivity and properties, and the investigation of their biological activity .

Properties

IUPAC Name

4-fluoro-3-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2S2/c1-14-11-17(4-5-18(14)19)25(22,23)20-12-15-6-8-21(9-7-15)13-16-3-2-10-24-16/h2-5,10-11,15,20H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQXHZKHOLJKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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